molecular formula C17H23NO5 B13438803 Oxazolidine 4R, 5R Isomer

Oxazolidine 4R, 5R Isomer

Cat. No.: B13438803
M. Wt: 321.4 g/mol
InChI Key: VAHXMEZCPGHDBJ-STQMWFEESA-N
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Description

Oxazolidine 4R, 5R Isomer is a chiral compound belonging to the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidines are traditionally synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of oxazolidines can be scaled up using continuous flow processes. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles has been reported, which can be adapted for the production of oxazolidines . This method involves the use of reagents such as Deoxo-Fluor® and manganese dioxide in a packed reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine 4R, 5R Isomer can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or dichloromethane to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, which can be further utilized in various applications .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(4S,5S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13-/m0/s1

InChI Key

VAHXMEZCPGHDBJ-STQMWFEESA-N

Isomeric SMILES

CC1(N([C@H]([C@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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